N-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]-N-PHENETHYLAMINE
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Overview
Description
N-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]-N-PHENETHYLAMINE is a complex organic compound characterized by the presence of a nitro group, a pyrrolidine ring, and a phenethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]-N-PHENETHYLAMINE typically involves multi-step organic reactions. One common method includes the nitration of a phenyl ring followed by the introduction of a pyrrolidine group through nucleophilic substitution. The phenethylamine moiety is then attached via reductive amination. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]-N-PHENETHYLAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]-N-PHENETHYLAMINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]-N-PHENETHYLAMINE involves its interaction with specific molecular targets. The nitro group and pyrrolidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide
- 2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}-N-phenylacetamide
Uniqueness
N-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]-N-PHENETHYLAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2-nitro-N-(2-phenylethyl)-5-pyrrolidin-1-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-21(23)18-9-8-16(20-12-4-5-13-20)14-17(18)19-11-10-15-6-2-1-3-7-15/h1-3,6-9,14,19H,4-5,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPSKDMOQSNKCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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